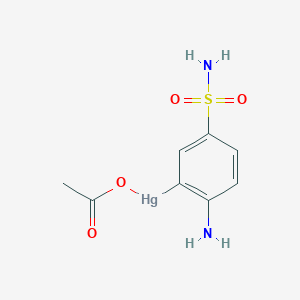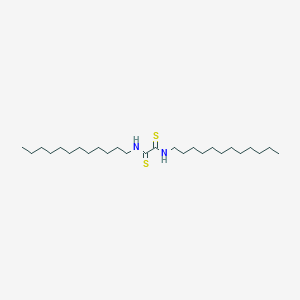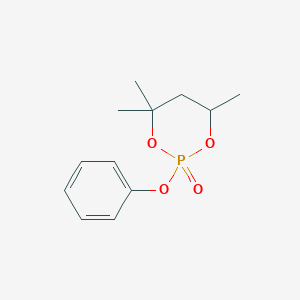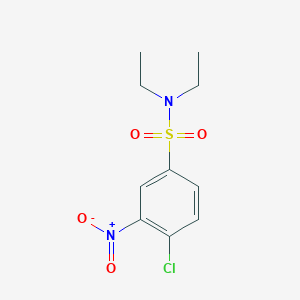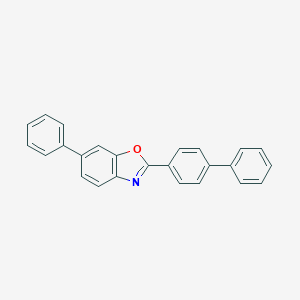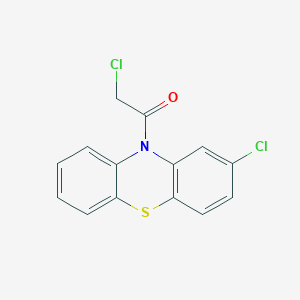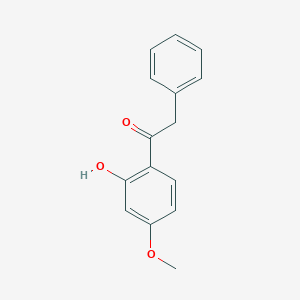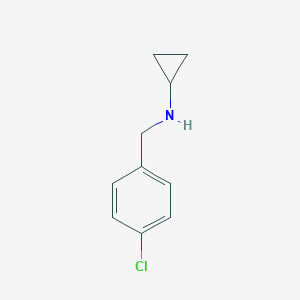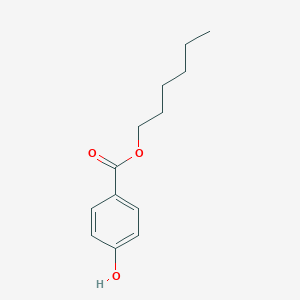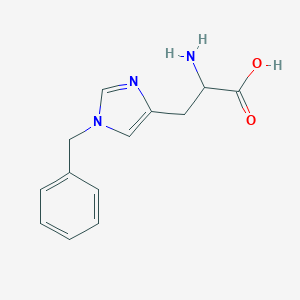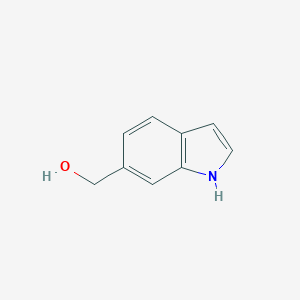
(1H-吲哚-6-基)甲醇
概述
描述
(1H-indol-6-yl)methanol is a derivative of indole, a heterocyclic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methanol group attached to the sixth position of the indole ring makes it a versatile intermediate for various chemical reactions and syntheses. While the provided papers do not directly discuss (1H-indol-6-yl)methanol, they do provide insights into similar compounds which can help infer some of the properties and reactivity of (1H-indol-6-yl)methanol.
Synthesis Analysis
The synthesis of related indole derivatives has been explored in the literature. For instance, a method to synthesize annulated bis-indoles from (1H-indol-3-yl)(aryl)methanols has been developed using a binary catalyst system consisting of Ph3PAuOTf/Brønsted acid. This method is noted for its efficiency, broad substrate scope, and operational simplicity . Although this paper focuses on 3-substituted indoles, the principles of catalysis and the types of reactions involved could potentially be applied to the synthesis of (1H-indol-6-yl)methanol derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of the indole core, which imparts significant chemical and physical properties to the molecule. Computational methods, such as the G3 composite method, have been used to calculate the standard molar enthalpies of formation for various indole derivatives, including (1H-indol-3-yl)methanol . These computational studies are essential for understanding the stability and reactivity of the molecules. The molecular structure of (1H-indol-6-yl)methanol would similarly influence its reactivity and interaction with other chemical entities.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions. The synthesis of annulated bis-indoles as mentioned in paper involves a complex reaction mechanism that includes multiple catalytic cycles. This indicates that indole derivatives like (1H-indol-6-yl)methanol could also engage in multi-step reactions, potentially leading to complex products. The reactivity of such compounds can be harnessed for the synthesis of pharmacologically active molecules or novel organic materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be deduced from calorimetric and computational studies. For example, the gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol has been experimentally determined and supported by computational results . These findings provide insights into the thermodynamic stability of indole derivatives. The physical properties such as enthalpy of sublimation and combustion are crucial for understanding the behavior of these compounds under various conditions. Although specific data for (1H-indol-6-yl)methanol is not provided, similar analytical techniques could be applied to determine its properties.
科学研究应用
合成和药理应用:(1H-吲哚-3-基)乙酰肼的衍生物已被合成,并显示出对革兰氏阳性和革兰氏阴性菌株的抗菌活性。一些衍生物还表现出对 α-葡萄糖苷酶和丁酰胆碱酯酶(BChE)的中等至弱的抗酶潜力,具有针对炎症疾病的潜在治疗应用 (Rubab et al., 2017).
超临界甲醇中的选择性甲基化:使用超临界甲醇对吲哚进行环甲基化的研究发现吲哚在 C3 位置选择性甲基化,有效生成 3-甲基吲哚。该方法表明涉及(1H-吲哚-3-基)甲醇的潜在途径 (Kishida et al., 2010).
量热和计算研究:研究了(1H-吲哚-2-基)甲醇、(1H-吲哚-3-基)甲醇和相关化合物的生成焓,提供了与化学合成和分析相关的重要的热力学数据 (Carvalho et al., 2019).
环戊并[b]吲哚生物碱的合成:α-三氟甲基-(吲哚-3-基)甲醇在 [3+2] 环加成反应中用作三氟甲基化 C3 1,3-偶极子,用于合成 1-三氟甲基化环戊并[b]吲哚生物碱,展示了这些化合物在有机合成中的多功能性 (Dong et al., 2014).
催化反应:各种研究探索了(1H-吲哚-3-基)甲醇及其衍生物在合成复杂有机化合物中的催化反应中的应用,突出了它们在有机化学和潜在药理应用中的用途 (Zhou et al., 2018), (Inamdar et al., 2017).
安全和危害
“(1H-indol-6-yl)methanol” is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
The future directions for the study and application of “(1H-indol-6-yl)methanol” and other indole derivatives are vast. They have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is one of the potential future directions .
属性
IUPAC Name |
1H-indol-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMZOPANDOHWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378473 | |
| Record name | 6-Hydroxymethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-6-yl)methanol | |
CAS RN |
1075-26-9 | |
| Record name | 6-Hydroxymethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)
